molecular formula C21H17NO2 B14559639 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- CAS No. 61923-88-4

2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl-

Cat. No.: B14559639
CAS No.: 61923-88-4
M. Wt: 315.4 g/mol
InChI Key: BEYGQHPTKBWVOO-UHFFFAOYSA-N
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Description

2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- is a compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- typically involves multi-step processes. One common method includes the Diels-Alder reaction, which is a powerful tool for constructing the isoindole skeleton . The reaction conditions often involve the use of dienophiles and catalysts such as AuCl3 or Pd-catalysis . Another approach is the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of isoindole derivatives often employs scalable methods such as the use of phthalic anhydride and amines under controlled conditions. The process may involve high-pressure reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61923-88-4

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-1,3-diphenyl-5,6-dihydroisoindole-4,7-dione

InChI

InChI=1S/C21H17NO2/c1-22-20(14-8-4-2-5-9-14)18-16(23)12-13-17(24)19(18)21(22)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

BEYGQHPTKBWVOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=O)CCC(=O)C2=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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